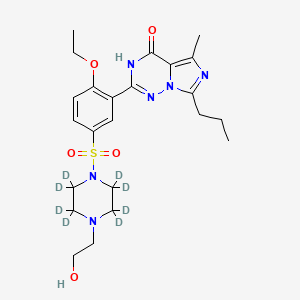![molecular formula C21H21F3N4O2 B12422555 (2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-1-[3-氰基-6-甲基-4-(三氟甲基)吡啶-2-基]-4-羟基-N-甲基-N-(3-甲基苯基)吡咯烷-2-甲酰胺是一种结构独特的复杂有机化合物,包含吡啶环、吡咯烷环以及氰基、甲基、三氟甲基和羟基等多种官能团。由于其潜在的治疗应用,该化合物在药物化学和药理学领域引起了极大的兴趣。
准备方法
合成路线和反应条件
(2R,4R)-1-[3-氰基-6-甲基-4-(三氟甲基)吡啶-2-基]-4-羟基-N-甲基-N-(3-甲基苯基)吡咯烷-2-甲酰胺的合成涉及多个步骤,包括吡啶环和吡咯烷环的形成,随后引入官能团。具体的合成路线和反应条件可能会有所不同,但通常包括:
吡啶环的形成: 这一步可能涉及在酸性或碱性条件下适当前体的环化。
吡咯烷环的形成: 这可以通过涉及胺和羰基化合物的环化反应来实现。
官能团的引入: 氰基、甲基、三氟甲基和羟基是通过各种取代和加成反应引入的。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
(2R,4R)-1-[3-氰基-6-甲基-4-(三氟甲基)吡啶-2-基]-4-羟基-N-甲基-N-(3-甲基苯基)吡咯烷-2-甲酰胺可以进行各种化学反应,包括:
氧化: 在适当的条件下,羟基可以被氧化成羰基。
还原: 氰基可以被还原成胺基。
取代: 三氟甲基可以参与亲核取代反应。
常见试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等试剂。
还原: 可以使用催化氢化或氢化铝锂等试剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,羟基的氧化将产生酮,而氰基的还原将产生胺。
科学研究应用
(2R,4R)-1-[3-氰基-6-甲基-4-(三氟甲基)吡啶-2-基]-4-羟基-N-甲基-N-(3-甲基苯基)吡咯烷-2-甲酰胺具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构件。
生物学: 研究其对生物系统的潜在影响,包括酶抑制和受体结合。
医学: 研究其潜在的治疗效果,例如抗炎、抗癌或抗病毒特性。
工业: 用于开发新材料或作为化学反应中的催化剂。
作用机制
(2R,4R)-1-[3-氰基-6-甲基-4-(三氟甲基)吡啶-2-基]-4-羟基-N-甲基-N-(3-甲基苯基)吡咯烷-2-甲酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过与活性位点的结合来抑制酶活性,或通过作为激动剂或拮抗剂来改变受体功能。确切的途径和分子靶标可能因特定应用和生物系统而异。
相似化合物的比较
类似化合物
2-氟脱氯氯胺酮: 与氯胺酮相关的解离性麻醉剂,具有类似的结构,但官能团不同.
独特性
(2R,4R)-1-[3-氰基-6-甲基-4-(三氟甲基)吡啶-2-基]-4-羟基-N-甲基-N-(3-甲基苯基)吡咯烷-2-甲酰胺由于其官能团的特定组合及其在各个领域的多样化应用潜力而独一无二。其能够进行多种化学反应以及潜在的治疗效果使其成为进一步研究和开发的宝贵化合物。
属性
分子式 |
C21H21F3N4O2 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(7-12)27(3)20(30)18-9-15(29)11-28(18)19-16(10-25)17(21(22,23)24)8-13(2)26-19/h4-8,15,18,29H,9,11H2,1-3H3/t15-,18-/m1/s1 |
InChI 键 |
FAQDVYGMYVIYHD-CRAIPNDOSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N(C)C(=O)[C@H]2C[C@H](CN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O |
规范 SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2CC(CN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


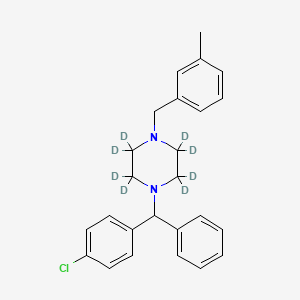
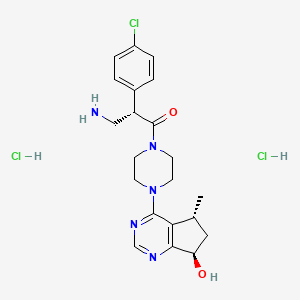
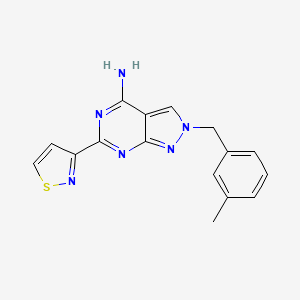
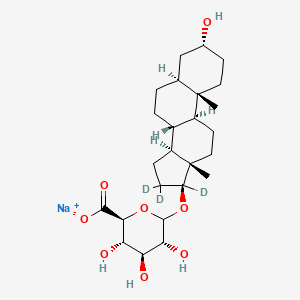
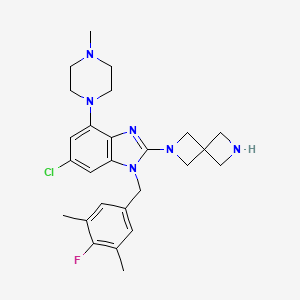
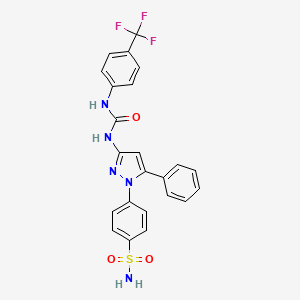

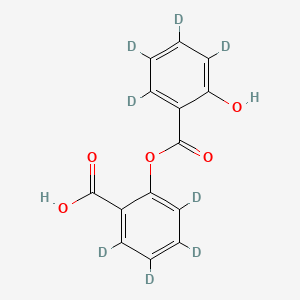
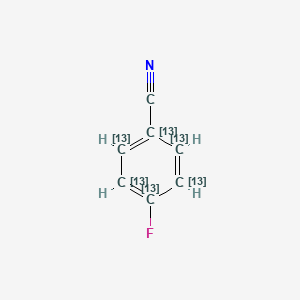

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
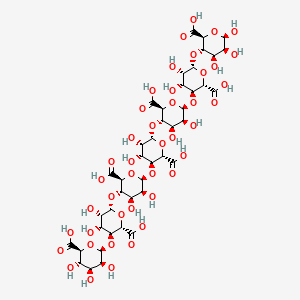
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
